molecular formula C17H21FN4O3S B2592530 5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396578-60-1

5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2592530
CAS No.: 1396578-60-1
M. Wt: 380.44
InChI Key: VVSMFXJROOBALB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine scaffold substituted with a pyrazine heterocycle at the 1-position. The benzenesulfonamide core contains a fluorine atom at the 5-position and a methoxy group at the 2-position, which modulate electronic properties and solubility. The piperidine ring is linked to the sulfonamide nitrogen via a methylene bridge, enhancing conformational flexibility.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-25-15-3-2-14(18)10-16(15)26(23,24)21-11-13-4-8-22(9-5-13)17-12-19-6-7-20-17/h2-3,6-7,10,12-13,21H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMFXJROOBALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazine-piperidine intermediate: This step involves the reaction of pyrazine with piperidine under specific conditions to form the desired intermediate.

    Introduction of the benzenesulfonamide group: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonamide group.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzenesulfonamide Derivatives

Compound Name / ID R1 (Position 5) R2 (Position 2) Piperidine Substituent Physical Form Yield (%)
Target Compound F OCH3 1-(Pyrazin-2-yl) Not reported Not given
Compound 17 () Cl OCH3 1-[2-(Dihydrobenzofuran)ethyl] Yellow solid 76
Compound 16 () Cl F 1-[2-(Dihydrobenzofuran)ethyl] Colorless oil 67
Compound 10 () Cl F 1-[2-(Trifluoroethoxyphenoxy)ethyl] Yellow oil 81
Compound 9 () Cl F 1-[2-(Trifluoroethoxyphenoxy)ethyl] Not reported Not given

Key Observations :

  • Electronic Effects : The target compound’s 5-fluoro and 2-methoxy groups contrast with the 5-chloro/2-fluoro or 5-chloro/2-methoxy substituents in analogs. Fluorine’s electronegativity enhances metabolic stability and binding interactions compared to chlorine .

Pharmacological Activity

Table 2: Receptor Binding Profiles of Selected Compounds

Compound ID Target Receptors Ki/EC50 (nM) Selectivity Notes
Compound 9 () α1A-/α1D-Adrenoceptors Ki(α1) = 50, EC50(α1A) = 0.8, EC50(α1D) = 1.1 5-fold preference over α1B; selectivity over α2 (Ki = 858 nM)
Target Compound Not reported Not available Hypothesized dual α2A/5-HT7 activity based on structural similarity to analogs

Key Observations :

  • Compound 9 () demonstrates high α1A/α1D antagonism, likely due to its trifluoroethoxy group enhancing hydrophobic interactions. The target compound’s pyrazine group may shift selectivity toward other receptors, such as 5-HT7, as seen in dual-target analogs from .

Physicochemical Properties

  • Solubility : The target’s pyrazine group may improve aqueous solubility compared to dihydrobenzofuran-containing analogs (e.g., Compound 17), which are solids due to higher hydrophobicity .

Biological Activity

5-fluoro-2-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its biological activity, particularly as antibacterial and anticancer agents. The presence of a fluorine atom enhances the compound's metabolic stability and bioavailability.

Anticancer Properties

Research indicates that derivatives of pyrazine and sulfonamide show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : The compound may induce apoptosis through the inhibition of critical enzymes involved in cell cycle regulation, such as Topoisomerase II, leading to cell cycle arrest .

Neurological Activity

The compound's structural similarity to known muscarinic receptor antagonists suggests potential neuroprotective effects. Antagonism at M4 muscarinic receptors has been linked to therapeutic effects in conditions like Alzheimer's disease .

Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of pyrazoline derivatives, including those structurally related to our compound. The findings indicated that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells. For example, one derivative showed an IC50 value of approximately 4.7 μM against A549 lung cancer cells, highlighting the potential of this class of compounds in cancer therapy .

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, compounds with similar piperidine-pyrazine structures were tested for their ability to modulate neurotransmitter systems. Results indicated that these compounds could significantly reduce neuronal excitability in vitro, suggesting a potential role in treating neurodegenerative disorders .

Data Table: Biological Activity Overview

Activity Type Cell Line/Target IC50 Value (µM) Mechanism
AnticancerMCF-73.96 - 4.38Apoptosis induction via Topoisomerase II inhibition
AnticancerHepG2Not specifiedCell cycle arrest
NeurologicalMuscarinic receptorsN/AReceptor antagonism

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